molecular formula C27H34N6O3 B2499217 N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1040649-18-0

N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No.: B2499217
CAS No.: 1040649-18-0
M. Wt: 490.608
InChI Key: KAUPNAJDFDRCOF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C27H34N6O3 and its molecular weight is 490.608. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclohexyl group : A saturated cyclic hydrocarbon that contributes to the compound's lipophilicity.
  • Pyrazolo[4,3-c]pyridine core : This heterocyclic structure is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
  • Piperazine moiety : Often included in drug design for its ability to enhance bioactivity and solubility.

The molecular formula of this compound is C₁₉H₂₃N₃O₃, indicating a complex arrangement conducive to various interactions within biological systems.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Evaluation :
    • A study reported that similar pyrazole derivatives demonstrated IC₅₀ values ranging from 0.39 µM to 4.2 µM against MCF-7 and A375 cell lines, respectively .
    • Another investigation highlighted the compound's potential in inhibiting cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. The presence of the pyrazole ring enhances the interaction with microbial enzymes and receptors.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget MicroorganismIC₅₀/EC₅₀ (µg/mL)
Compound AAntibacterialE. coli15
Compound BAntifungalC. albicans10
N-cyclohexyl...AntimicrobialVariousNot yet determined

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. These compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes related to cancer proliferation and inflammation.
  • Receptor Modulation : Interaction with estrogen receptors and other signaling pathways has been documented .
  • Oxidative Stress Reduction : Some studies suggest these compounds may act as antioxidants, reducing oxidative stress in cells .

Properties

IUPAC Name

N-cyclohexyl-2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N6O3/c1-2-30-17-22(25-23(18-30)27(36)33(29-25)21-11-7-4-8-12-21)26(35)32-15-13-31(14-16-32)19-24(34)28-20-9-5-3-6-10-20/h4,7-8,11-12,17-18,20H,2-3,5-6,9-10,13-16,19H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUPNAJDFDRCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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